molecular formula C17H14ClN3O2 B7696149 3-chloro-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

3-chloro-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Cat. No.: B7696149
M. Wt: 327.8 g/mol
InChI Key: YZNHIEVJBUQDJR-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group and an oxadiazole moiety

Properties

IUPAC Name

3-chloro-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-2-15-20-17(23-21-15)13-8-3-4-9-14(13)19-16(22)11-6-5-7-12(18)10-11/h3-10H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNHIEVJBUQDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted benzamides .

Mechanism of Action

The mechanism by which 3-chloro-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions, while the benzamide moiety can enhance binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
  • 3-chloro-N-[2-(3-ethyl-1,2,4-thiadiazol-5-yl)phenyl]benzamide
  • 3-chloro-N-[2-(3-ethyl-1,2,4-triazol-5-yl)phenyl]benzamide

Uniqueness

The uniqueness of 3-chloro-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

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